Tert-butyl 6-(phenylthio)hexanoate
Description
Tert-butyl 6-(phenylthio)hexanoate is a sulfur-containing ester characterized by a tert-butyl ester group and a phenylthio (-SPh) moiety at the terminal of a hexanoate chain. This compound is notable for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C16H24O2S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C16H24O2S/c1-16(2,3)18-15(17)12-8-5-9-13-19-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
InChI Key |
SESUPTFTFURERV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 6-(phenylthio)hexanoate
General Synthetic Strategy
The synthesis of this compound generally involves the formation of a thioether linkage between a phenylthiol or phenylthio nucleophile and a suitably functionalized hexanoate derivative bearing a tert-butyl ester protecting group. The key steps typically include:
- Preparation of a halogenated or activated hexanoate ester intermediate.
- Nucleophilic substitution with a phenylthiol or phenylthio anion.
- Purification and characterization of the final product.
Specific Methodologies
Nucleophilic Substitution via Alkyl Halide Intermediate
One common approach is the synthesis of this compound by reacting tert-butyl 6-bromohexanoate with sodium thiophenolate under nucleophilic substitution conditions.
- Step 1: Synthesis of tert-butyl 6-bromohexanoate by esterification of 6-bromohexanoic acid with tert-butanol in the presence of acid catalysts.
- Step 2: Reaction of tert-butyl 6-bromohexanoate with sodium thiophenolate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
- Step 3: Work-up involving aqueous extraction, washing, and purification by column chromatography.
This method benefits from straightforward reaction conditions and good yields due to the strong nucleophilicity of the thiophenolate ion.
Thioetherification via C–H Functionalization
Recent advances in C–H functionalization chemistry provide alternative routes to thioether formation without pre-functionalized halides. For example, peroxide-directed C–H thioetherification allows direct formation of the phenylthio group on an alkyl chain.
- Procedure: Using a peroxide initiator and phenyl disulfide or thiophenol derivatives under mild conditions, the hexanoate ester bearing a tert-butyl group undergoes selective C–H functionalization at the 6-position to introduce the phenylthio substituent.
- Advantages: Avoids the need for halogenated intermediates, potentially increasing atom economy and reducing steps.
This method, however, requires careful control of reaction conditions and may have substrate scope limitations.
Esterification of 6-(Phenylthio)hexanoic Acid
An alternative route involves first synthesizing 6-(phenylthio)hexanoic acid, followed by esterification with tert-butanol.
- Step 1: Preparation of 6-(phenylthio)hexanoic acid via nucleophilic substitution of 6-bromohexanoic acid with thiophenol.
- Step 2: Esterification using tert-butanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Step 3: Purification by extraction and chromatography.
This method is classical and widely used for ester synthesis, allowing for control over ester purity and yield.
Data Tables Summarizing Preparation Conditions and Yields
| Method | Starting Materials | Key Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | tert-butyl 6-bromohexanoate, sodium thiophenolate | DMF or THF, base (NaH or NaOH) | DMF/THF | 25–60 °C | 75–90 | Straightforward, high yield |
| C–H Thioetherification | tert-butyl hexanoate, phenyl disulfide | Peroxide initiator, mild oxidizing conditions | Organic solvent | Room temperature | 50–70 | Avoids halides, requires peroxide control |
| Esterification of acid | 6-(phenylthio)hexanoic acid, tert-butanol | Acid catalyst (H2SO4 or p-TsOH), reflux | tert-butanol | Reflux (~110 °C) | 65–85 | Classical esterification, moderate yield |
Analytical Characterization
The product this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows signals corresponding to tert-butyl protons (~1.4 ppm, singlet), methylene protons of the hexanoate chain, and aromatic protons of the phenylthio group (~7.2–7.4 ppm).
- ^13C NMR confirms the ester carbonyl (~170–175 ppm), tert-butyl carbons (~28 ppm), and aromatic carbons.
-
- Ester carbonyl stretch near 1735 cm^-1.
- Aromatic C–H stretches and C–S vibrations.
-
- Molecular ion peak consistent with molecular weight of this compound.
-
- Confirms purity and composition.
Summary Table of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic substitution | High yield, simple, well-established | Requires halogenated intermediate |
| C–H Thioetherification | Fewer steps, atom-economic | Requires peroxide initiators, moderate yields |
| Esterification of acid | Classical, flexible, moderate to high yield | Requires preparation of acid intermediate |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(phenylthio)hexanoate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted hexanoates.
Scientific Research Applications
Tert-butyl 6-(phenylthio)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-(phenylthio)hexanoate involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation to form reactive intermediates that interact with cellular components . The ester group can be hydrolyzed to release the active hexanoic acid derivative .
Comparison with Similar Compounds
Tert-butyl 6-(((Benzyloxy)carbonyl)amino)hexanoate
- Structure : Features a benzyloxycarbonyl (Cbz)-protected amine group instead of the phenylthio moiety.
- Synthesis & Properties: NMR data (δ 7.36–7.28 for aromatic protons, δ 1.43 for tert-butyl) confirm the ester’s stability. ESI-MS ([M + Na]+: 344.4) aligns with molecular formula C18H27NO4.
- Comparison : The Cbz group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenylthio group. This difference impacts solubility and reactivity in coupling reactions .
Trityl-Modified Hexanoate Derivatives
- Examples: 7d: Contains a phenoxy-trityl group with methoxyphenyl substituents. 7i: Features bis(4-methoxyphenyl)methylphenoxy groups.
- Synthesis : High yields (72–88%) via tert-butyl ester intermediates. HRMS data (e.g., [M–OH]+ at m/z 500.2075 for 7d) confirm structural integrity.
- Comparison : The bulky trityl groups enhance stability as mass tags in life sciences, whereas the phenylthio group’s smaller size favors applications requiring moderate steric hindrance .
Tert-butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
Tert-butyl N-(6-Hydroxyhexyl)carbamate
- Structure : BOC-protected amine group instead of sulfur-based functionality.
- Reactivity: Downstream products like 6-(BOC-amino)-hexyl bromide highlight its utility in alkylation. The pKa (12.92±0.46) indicates moderate basicity, contrasting with the non-basic phenylthio group .
Table 1: Comparative Analysis of Key Parameters
| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Key Applications |
|---|---|---|---|---|
| Tert-butyl 6-(phenylthio)hexanoate | C16H24O2S | 280.43 | Phenylthio (-SPh) | Drug intermediates |
| Tert-butyl Cbz-aminohexanoate | C18H27NO4 | 321.19 | Cbz-protected amine | Peptide synthesis |
| 7d (Trityl derivative) | C30H30NO6 | 500.56 | Phenoxy-trityl | Mass spectrometry tags |
| Phosphorylcholine derivative | C15H32NO6P | 353.39 | Phosphorylcholine | Biomaterials |
| BOC-carbamate derivative | C11H23NO3 | 217.30 | BOC-protected amine | Pharmaceutical intermediates |
Mechanistic Insights and Reactivity
- QSAR Studies : HEPT derivatives (e.g., 1-[2-hydroxyethoxymethyl]-6-(phenylthio)thymine) demonstrate that neural network models outperform regression in predicting antiviral activity, emphasizing the phenylthio group’s role in bioactivity .
- Deprotection Kinetics : Tert-butyl esters (e.g., in hapten synthesis) undergo hydrolysis with formic acid, whereas phenylthio groups remain inert under such conditions, enabling selective functionalization .
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in thiol-ene reactions .
- MD Simulations : Study solvation effects and conformational flexibility using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
